molecular formula C5H10ClNO B1165847 (R)-propargylglycinol hydrochloride

(R)-propargylglycinol hydrochloride

Cat. No.: B1165847
M. Wt: 135.59
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Propargylglycinol hydrochloride is a chiral amino alcohol hydrochloride salt, characterized by a propargyl group (–C≡CH) and a glycinol backbone (a glycine derivative with a hydroxyl group). The compound’s hydrochloride form enhances its solubility and stability, making it suitable for applications in asymmetric synthesis, pharmaceutical intermediates, and biochemical research . Its chiral (R)-configuration is critical for stereoselective reactions, particularly in the synthesis of bioactive molecules.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59

Synonyms

(R)-2-aminopent-4-yn-1-ol hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Propargylglycinol Hydrochloride

The enantiomeric pair, (R)- and (S)-propargylglycinol hydrochloride, exhibits identical molecular formulas but differs in spatial configuration, leading to distinct biochemical interactions.

Property (R)-Propargylglycinol Hydrochloride (S)-Propargylglycinol Hydrochloride
Price (1g) ¥8,118 (Chiralix, 2023) ¥8,118 (Chiralix, 2023)
Availability In stock (4-week lead time) Discontinued (CymitQuimica, 2025)
Stereoselectivity Preferred in specific catalytic systems Limited reported applications

Key Insight : While both enantiomers share identical pricing and synthesis complexity, the (S)-enantiomer’s discontinuation by CymitQuimica suggests lower demand or challenges in stability or efficacy .

Structural Analogues: Positional Isomers and Substituted Amino Alcohols

Compounds like 2-DPCA and 4-DPCA (Fig. 1 in ) highlight the impact of substituent position on physicochemical properties.

Compound Substituent Position Key Differences
(R)-Propargylglycinol HCl Propargyl at C2 High polarity due to –OH and –NH2 groups
4-DPCA C10H21 at C4 Hydrophobic interactions dominate
2-DPCA C10H21 at C2 Altered solubility and receptor binding

Research Finding: The propargyl group in (R)-propargylglycinol enhances reactivity in click chemistry compared to alkyl-substituted analogs like 4-DPCA .

Functional Group Comparison: Hydrochloride Salts

Hydrochloride salts of amino alcohols are common in pharmaceuticals. A comparison with lecarnidipine hydrochloride (Fig. 3–5 in ) and cyproheptadine hydrochloride (Fig. 2 in ) reveals divergent applications.

Compound Application Key Data
(R)-Propargylglycinol HCl Asymmetric synthesis intermediate Chiral purity >98%
Lecarnidipine HCl Antihypertensive drug UV λmax: 240 nm; R² = 0.9921 (calibration)
Cyproheptadine HCl Serotonin antagonist (bacterial studies) 66.6 µg/ml inhibits PAO1 growth

Insight: Unlike lecarnidipine, (R)-propargylglycinol hydrochloride lacks direct therapeutic use but is pivotal in synthesizing enantiopure APIs.

Research and Commercial Implications

  • Synthetic Utility : The (R)-enantiomer’s role in stereoselective catalysis is unmatched by its structural analogs .
  • Market Trends : Uniform pricing for (R)- and (S)-enantiomers suggests comparable production costs, but market discontinuation of the (S)-form hints at niche applicability .
  • Safety Protocols : Handling requires precautions against propargyl group reactivity, akin to guidelines for propargyl alcohol .

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